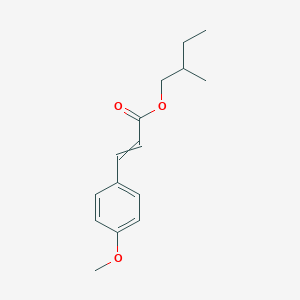
2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-methoxycinnamic acid with 2-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The final product is often purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxycinnamic acid derivatives.
Reduction: 2-Methylbutyl 3-(4-methoxyphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Industry: Widely used in the formulation of sunscreens and other cosmetic products.
Mécanisme D'action
The primary mechanism of action of 2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate is its ability to absorb UV-B rays, thereby preventing them from penetrating the skin. This is achieved through the compound’s conjugated double bond system, which allows it to absorb high-energy UV radiation and dissipate it as lower-energy heat . Additionally, the compound may act as a free radical scavenger, providing antioxidant benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl methoxycinnamate: Another UV-B filter used in sunscreens.
Ethylhexyl methoxycinnamate: Similar in structure and function to octyl methoxycinnamate.
Isoamyl p-methoxycinnamate: Shares structural similarities and UV absorption properties.
Uniqueness
2-Methylbutyl 3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific ester group, which provides distinct physical and chemical properties. Its higher lipophilicity compared to other cinnamate esters enhances its ability to penetrate the skin and provide effective UV protection .
Propriétés
Numéro CAS |
4654-32-4 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-methylbutyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-4-12(2)11-18-15(16)10-7-13-5-8-14(17-3)9-6-13/h5-10,12H,4,11H2,1-3H3 |
Clé InChI |
YVILVEQDSPYKMQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COC(=O)C=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


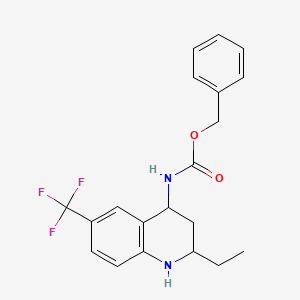
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)

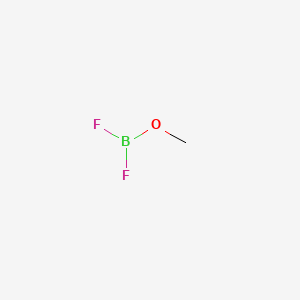
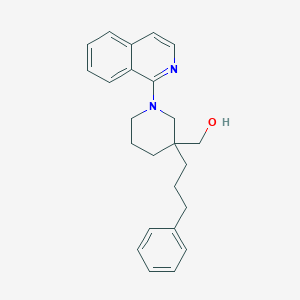
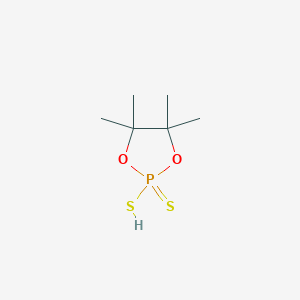


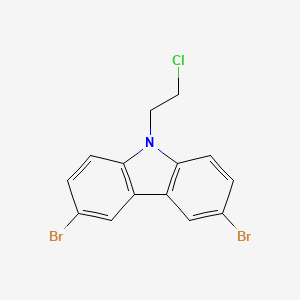
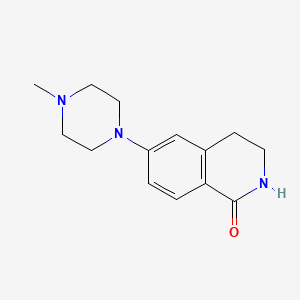
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
